3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid
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Overview
Description
3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid is an organic compound that features a thiazolidine ring fused with a benzenesulfonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid typically involves the reaction of 4-aminobenzenesulfonic acid with thiazolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a catalyst to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable diazo compounds.
Mechanism of Action
The mechanism of action of 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic acid: Shares the benzenesulfonyl group but lacks the thiazolidine ring.
Thiazolidine-2-carboxylic acid: Contains the thiazolidine ring but lacks the benzenesulfonyl group.
Sulfanilic acid: Similar structure but without the thiazolidine ring.
Uniqueness
3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid is unique due to the presence of both the thiazolidine ring and the benzenesulfonyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
Properties
IUPAC Name |
3-(4-aminophenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S2/c11-7-1-3-8(4-2-7)18(15,16)12-5-6-17-9(12)10(13)14/h1-4,9H,5-6,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDFZAVDBWZJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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